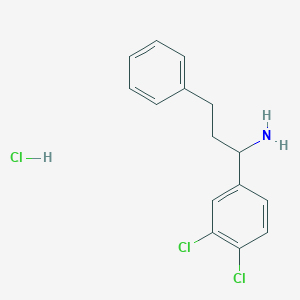

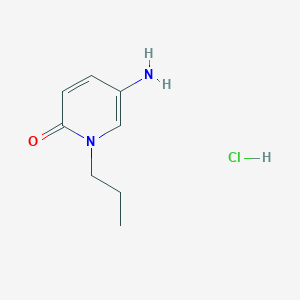

1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride, also known as DCPA, is a chemical compound that has gained significant attention in scientific research. DCPA belongs to the class of amphetamines and is structurally similar to other psychoactive compounds such as methamphetamine and MDMA. The synthesis of DCPA involves a multi-step process that includes the reduction of nitrobenzene to aniline, followed by the condensation of aniline with chloroacetone, and subsequent chlorination to form DCPA hydrochloride.

科学的研究の応用

Chemical Synthesis and Characterization

Chemical Transformations : Studies on amino-alkyl tertiary carbinols, including compounds with structural similarities to 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride, have highlighted reactions under acidic conditions leading to various products, showcasing the compound's utility in exploring chemical reaction pathways and mechanisms (Adamson, 1949).

GABAB Receptor Antagonists : Research into GABAB receptor antagonists has led to the synthesis of structurally related compounds, demonstrating the potential of 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride analogs in neuropharmacology and their role in modulating GABAergic activity (Abbenante, Hughes, & Prager, 1994).

Corrosion Inhibition : Amine derivatives, including those structurally related to 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride, have been investigated as corrosion inhibitors for mild steel in acidic media. These studies highlight the compound's potential application in protecting metals against corrosion, with effectiveness linked to specific substituent groups (Boughoues et al., 2020).

Spectroscopic Characterization : The spectroscopic analysis of cathinone derivatives, including those with a chlorophenyl component, underscores the importance of detailed chemical characterization in identifying and understanding novel compounds. This research provides a foundation for further studies on structurally similar substances (Kuś et al., 2016).

Environmental Impact and Degradation

- Phototransformation Studies : Research into the photolysis of dichlorophen compounds in aquatic environments provides insights into the degradation pathways and environmental fate of chlorinated organic compounds, including those related to 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride. These findings are crucial for assessing the environmental impact of such compounds (Mansfield & Richard, 1996).

作用機序

Target of Action

The primary targets of 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride are the neurotransmitters serotonin, norepinephrine, and dopamine . These neurotransmitters play a crucial role in regulating mood, sleep, attention, and a variety of other physiological processes.

Mode of Action

1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride acts by inhibiting the reuptake of serotonin, norepinephrine, and dopamine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action at the synapse and thus enhancing neurotransmission .

Biochemical Pathways

The action of 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride affects several biochemical pathways. By increasing the levels of serotonin, norepinephrine, and dopamine, it influences the signaling pathways associated with these neurotransmitters. The downstream effects include changes in mood, cognition, and perception, which can have therapeutic effects in conditions like depression .

Pharmacokinetics

Like many similar compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride’s action include increased neurotransmission due to the elevated levels of serotonin, norepinephrine, and dopamine in the synaptic cleft . This can result in improved mood, reduced anxiety, and enhanced cognition, among other effects .

Action Environment

The action, efficacy, and stability of 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and physiological conditions such as body temperature and blood flow

特性

IUPAC Name |

1-(3,4-dichlorophenyl)-3-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N.ClH/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11;/h1-5,7-8,10,15H,6,9,18H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEYNSKDDNQEDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC(=C(C=C2)Cl)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)-3-phenylpropan-1-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride](/img/no-structure.png)

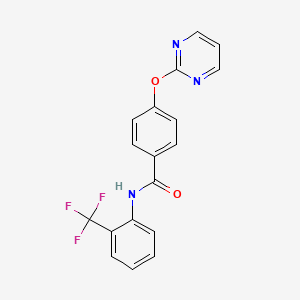

![1-(4-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2713212.png)

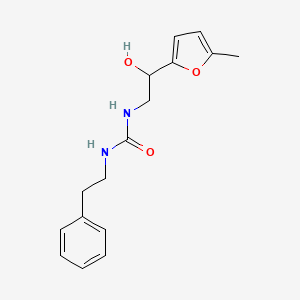

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2713219.png)

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2713222.png)

![4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2713225.png)

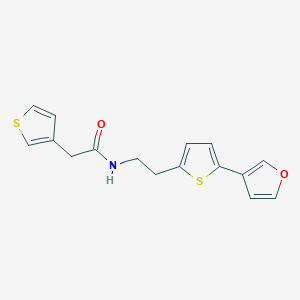

![[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone](/img/structure/B2713229.png)